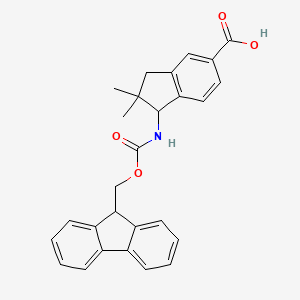

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethyl-1,3-dihydroindene-5-carboxylic acid

Description

Historical Development of Constrained Amino Acid Research

The concept of constraining amino acid backbones emerged in the mid-20th century to address the flexibility limitations of natural peptides. Early work focused on cyclic peptides like gramicidin A, which incorporated non-proteinogenic residues such as α-aminoisobutyric acid (Aib) to stabilize helical conformations. By the 1980s, synthetic methods for Cα,α-tetrasubstituted amino acids, including Aib derivatives, became established, enabling systematic studies on backbone rigidity.

A pivotal advancement occurred in 2011 with the development of linearly and angularly fused indane-based α-amino acids. Researchers demonstrated that indane scaffolds could mimic phenylalanine’s aromaticity while imposing torsional restrictions via cyclization. The introduction of Fmoc-protected variants, such as 1-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethyl-1,3-dihydroindene-5-carboxylic acid, further streamlined solid-phase peptide synthesis (SPPS) by enabling orthogonal deprotection strategies.

Table 1: Milestones in Constrained Amino Acid Development

Significance in Medicinal Chemistry and Drug Discovery

Constrained amino acids address two critical challenges in peptide therapeutics: proteolytic degradation and conformational unpredictability. The indane core in this compound restricts φ and ψ torsion angles to ±30°–60°, favoring β-turn or 310-helical motifs. This preorganization enhances binding affinity; for example, Grb2-binding peptides with Cα-constrained residues showed up to 40-fold affinity improvements.

Additionally, the Fmoc group improves solubility during SPPS while allowing selective deprotection under mild basic conditions. This dual functionality enables the synthesis of complex peptidomimetics with tailored pharmacokinetic profiles.

Table 2: Comparative Properties of Constrained vs. Canonical Amino Acids

Position Within Non-Canonical Amino Acid Classification Systems

Non-canonical amino acids are categorized by backbone modifications, side-chain alterations, or stereochemical inversions. This compound belongs to the backbone-modified subclass due to its cyclized indane structure, which replaces the traditional α-carbon with a fused bicyclic system. Within this subclass, it further qualifies as:

- Cα,α-tetrasubstituted : The indane scaffold introduces two methyl groups at C2, creating a quaternary center.

- Aromatic-fused : The indane moiety provides π-π stacking capabilities akin to phenylalanine.

- Protection-group-functionalized : The Fmoc moiety enables SPPS integration.

This classification aligns it with other Fmoc-protected non-canonical amino acids like Fmoc-l-thz(me2)-oh, which similarly merge conformational constraint with synthetic practicality.

Table 3: Classification of Non-Canonical Amino Acids

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethyl-1,3-dihydroindene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4/c1-27(2)14-17-13-16(25(29)30)11-12-18(17)24(27)28-26(31)32-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,28,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZIKNQYEWVOEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethyl-1,3-dihydroindene-5-carboxylic acid (CAS Number: 2413877-62-8) is a compound characterized by its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of 427.5 g/mol. The presence of the Fmoc group enhances its stability and reactivity, making it a valuable candidate for various chemical and biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C27H25NO4 |

| Molecular Weight | 427.5 g/mol |

| CAS Number | 2413877-62-8 |

The Fmoc group serves as a protective group in peptide synthesis, allowing for the selective modification of amino acids without interfering with their biological activity. The compound's structure suggests potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

Potential Mechanisms

- Peptide Synthesis : The Fmoc group can be removed under mild conditions, facilitating the construction of complex peptides.

- Biological Interactions : The dihydroindene moiety may interact with biological macromolecules, influencing cellular signaling pathways.

Anticancer Activity

Compounds containing the dihydroindene structure have shown promise in anticancer research. For instance, derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms such as inducing apoptosis and inhibiting angiogenesis.

Anti-inflammatory Properties

Similar compounds have also demonstrated anti-inflammatory effects. The ability to modulate inflammatory pathways could position this compound as a candidate for developing anti-inflammatory drugs.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several derivatives of fluorenylmethoxycarbonyl compounds and evaluated their biological activities. Results indicated that modifications to the Fmoc group significantly impacted the compounds' efficacy against cancer cell lines.

- Pharmacological Screening : In vitro assays on structurally related compounds revealed that those with enhanced lipophilicity exhibited improved cell membrane permeability and higher cytotoxicity against cancer cells.

- Structure-Activity Relationship (SAR) : Research has established SAR for related compounds, indicating that specific functional groups can enhance biological activity. For instance, the introduction of electron-withdrawing groups has been linked to increased potency in inhibiting cancer cell proliferation.

Comparison with Similar Compounds

1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic Acid (CAS 2490375-74-9)

- Key Differences : Lacks the 2,2-dimethyl substituents on the dihydroindene ring.

1-(Fmoc-amino)-2,3-dihydro-1H-indene-1-carboxylic Acid (CAS 214139-28-3)

cis-1-(9H-Fluoren-9-ylmethoxycarbonylamino)-indan-2-carboxylic Acid (CAS 2307772-75-2)

2-[4-(Fmoc)piperazin-1-yl]acetic Acid (CAS 180576-05-0)

- Key Differences : Replaces the dihydroindene core with a piperazine ring; acetic acid side chain.

- Impact : Enhanced flexibility and solubility due to the piperazine moiety, suitable for linker applications in solid-phase synthesis .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₂₆H₂₅NO₄ | 415.48* | Not Provided | 2,2-dimethyl; COOH at position 5 |

| 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic Acid | C₂₄H₂₁NO₄ | 399.44 | 2490375-74-9 | COOH at position 5 |

| 1-(Fmoc-amino)-2,3-dihydro-1H-indene-1-carboxylic Acid | C₂₄H₁₉NO₄ | 385.41 | 214139-28-3 | COOH at position 1 |

| cis-1-(Fmoc-amino)-indan-2-carboxylic Acid | C₂₅H₂₁NO₄ | 399.44 | 2307772-75-2 | COOH at position 2; cis stereochemistry |

*Estimated based on structural similarity to (MW 399.45 for a related compound).

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves Fmoc-protection of the amine group followed by coupling to the indene backbone. A standard method includes:

- Step 1 : Protection of the amine using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., sodium bicarbonate or triethylamine) .

- Step 2 : Carbodiimide-mediated coupling (e.g., EDC/HOBt) of the Fmoc-protected amine to the carboxylic acid group of the indene derivative.

- Step 3 : Purification via column chromatography or recrystallization.

Q. Key Reagents/Conditions :

| Reagent/Condition | Role | Reference |

|---|---|---|

| Fmoc-Cl | Amine protection | |

| EDC/HOBt | Carboxylic acid activation | |

| DCM/THF | Solvent system |

Q. How is this compound characterized for purity and structural confirmation?

Researchers employ a combination of analytical techniques:

- HPLC : To assess purity (>95% typical), using reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .

- NMR Spectroscopy : H and C NMR to confirm backbone structure and Fmoc-group integration (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] calculated for CHNO: 399.4 g/mol) .

Q. What are the primary research applications of this compound?

- Peptide Synthesis : Acts as a protected amino acid derivative for solid-phase peptide synthesis (SPPS) due to Fmoc’s base-labile properties .

- Medicinal Chemistry : Used to design protease inhibitors or conformationally constrained peptide analogs targeting biological receptors .

- Biophysical Studies : Incorporation into fluorescent probes for studying protein-ligand interactions via Förster resonance energy transfer (FRET) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve coupling efficiency?

Q. Common Pitfalls :

Q. What stability challenges arise under varying storage conditions?

- Thermal Degradation : Decomposes above 40°C; store at –20°C under inert gas (argon/nitrogen) .

- Light Sensitivity : Fmoc groups degrade under UV light; use amber vials and minimize exposure .

- Hydrolysis : Susceptible to moisture; lyophilize and store with desiccants (e.g., silica gel) .

Q. Stability Data :

| Condition | Stability | Reference |

|---|---|---|

| –20°C (dry) | >12 months | |

| 25°C (humid) | <1 week |

Q. How should researchers address contradictory reactivity data in different solvent systems?

- Methodological Cross-Validation : Compare results using identical substrates (e.g., indene backbone) under standardized conditions .

- Solvent Polarity Analysis : Polar aprotic solvents (DMF) may enhance solubility but accelerate Fmoc cleavage; non-polar solvents (toluene) reduce side reactions .

- Kinetic Studies : Monitor reaction progress via TLC or inline IR spectroscopy to identify intermediate species .

Example : Conflicting coupling yields in DMF vs. THF could stem from differences in activation energy; use Arrhenius plots to determine optimal temperatures .

Q. What strategies are recommended for resolving low-resolution MS or NMR data?

Q. How does steric hindrance from the dimethylindene group affect reactivity?

- Steric Effects : The 2,2-dimethyl group restricts rotational freedom, favoring specific diastereomers during coupling .

- Reactivity Trade-offs : Reduced nucleophilicity may necessitate longer reaction times or elevated temperatures .

Case Study : In SPPS, dimethylindene derivatives exhibit slower coupling kinetics but higher regioselectivity compared to non-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.